Cas no 849027-20-9 (N'-(1E)-(4-chlorophenyl)methylidene-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide)

N'-(1E)-(4-chlorophenyl)methylidene-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide 化学的及び物理的性質
名前と識別子
-
- N'-(1E)-(4-chlorophenyl)methylidene-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- N'-(4-Chlorobenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
- SR-01000014573-1
- N'-[(1E)-(4-chlorophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- 849027-20-9
- AKOS022125394
- SR-01000014573
- (E)-N'-(4-chlorobenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- F1725-0083
-
- インチ: 1S/C13H13ClN4O/c1-10-15-6-7-18(10)9-13(19)17-16-8-11-2-4-12(14)5-3-11/h2-8H,9H2,1H3,(H,17,19)/b16-8+
- InChIKey: HWZJVCUQOFVQAP-LZYBPNLTSA-N
- ほほえんだ: ClC1C=CC(=CC=1)/C=N/NC(CN1C=CN=C1C)=O
計算された属性
- せいみつぶんしりょう: 276.0777887g/mol
- どういたいしつりょう: 276.0777887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 59.3Ų
N'-(1E)-(4-chlorophenyl)methylidene-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1725-0083-2μmol |
N'-[(1E)-(4-chlorophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide |
849027-20-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1725-0083-1mg |
N'-[(1E)-(4-chlorophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide |
849027-20-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1725-0083-2mg |
N'-[(1E)-(4-chlorophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide |
849027-20-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1725-0083-10μmol |
N'-[(1E)-(4-chlorophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide |
849027-20-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1725-0083-3mg |
N'-[(1E)-(4-chlorophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide |
849027-20-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1725-0083-10mg |
N'-[(1E)-(4-chlorophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide |
849027-20-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1725-0083-5μmol |
N'-[(1E)-(4-chlorophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide |
849027-20-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1725-0083-4mg |
N'-[(1E)-(4-chlorophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide |
849027-20-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1725-0083-5mg |
N'-[(1E)-(4-chlorophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide |
849027-20-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N'-(1E)-(4-chlorophenyl)methylidene-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
N'-(1E)-(4-chlorophenyl)methylidene-2-(2-methyl-1H-imidazol-1-yl)acetohydrazideに関する追加情報
N'-(1E)-(4-chlorophenyl)methylidene-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide: A Comprehensive Overview
The compound with CAS No. 849027-20-9, known as N'-(1E)-(4-chlorophenyl)methylidene-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hydrazide group, an imidazole ring, and a chlorophenyl moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
Recent studies have highlighted the importance of hydrazides in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. The presence of the imidazole ring in this compound adds to its stability and bioavailability, making it a promising candidate for further research. Additionally, the chlorophenyl group introduces electronic effects that can enhance the molecule's reactivity and selectivity in various chemical reactions.
One of the most notable aspects of this compound is its ability to form stable complexes with metal ions. This property has led to investigations into its potential use as a ligand in coordination chemistry. Researchers have explored its interactions with transition metals such as copper and zinc, revealing insights into its coordination geometry and electronic properties. These findings have implications for the design of new catalysts and sensors.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include an aldehyde derivative and an imidazole-containing hydrazine. The reaction conditions, such as temperature and pH, play a critical role in determining the yield and purity of the final product. Optimization studies have shown that mild conditions are optimal for preserving the integrity of the imidazole ring while ensuring efficient coupling with the hydrazide group.
The pharmacological profile of N'-(1E)-(4-chlorophenyl)methylidene-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has been studied extensively in vitro and in vivo. Preclinical trials have demonstrated its potent anti-inflammatory activity, which is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Furthermore, this compound has shown selective cytotoxicity against cancer cells, suggesting its potential as an anticancer agent.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of this compound at the atomic level. Using techniques such as molecular docking and quantum mechanics, scientists have gained insights into its binding modes with target proteins. These studies have provided valuable information for rational drug design and optimization.
In conclusion, N'-(1E)-(4-chlorophenyl)methylidene-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a multifaceted compound with diverse applications in chemistry and pharmacology. Its unique structure, coupled with its promising biological activities, positions it as a valuable tool for advancing scientific research. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
849027-20-9 (N'-(1E)-(4-chlorophenyl)methylidene-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide) 関連製品
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